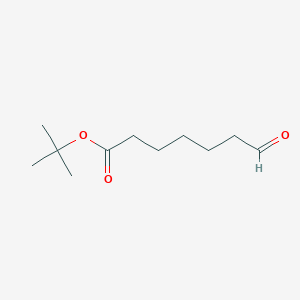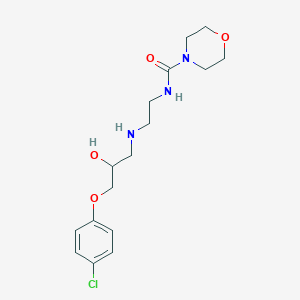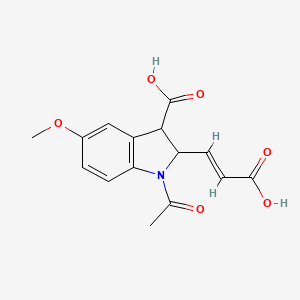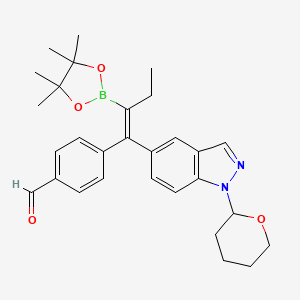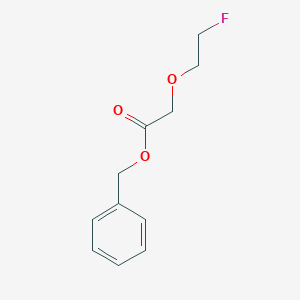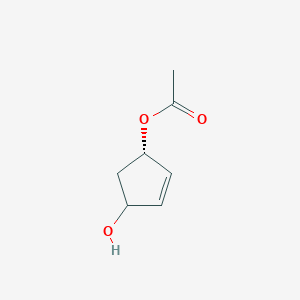
(1S)-4-Hydroxycyclopent-2-en-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-4-Hydroxycyclopent-2-en-1-yl acetate is an organic compound with a unique structure that includes a cyclopentene ring substituted with a hydroxy group and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-4-Hydroxycyclopent-2-en-1-yl acetate can be achieved through several methods. One common approach involves the desymmetrization of meso-cyclopent-2-en-1,4-diacetate using biocatalysts such as Trichosporon beigelii . This method is advantageous due to its enantioselectivity and scalability.
Industrial Production Methods
Industrial production of this compound often involves the use of immobilized enzymes on magnetic core-shell nanocomposites . This method allows for efficient catalysis and easy separation of the catalyst from the reaction mixture, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-4-Hydroxycyclopent-2-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used to replace the acetate group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce an alcohol or an alkane.
Applications De Recherche Scientifique
(1S)-4-Hydroxycyclopent-2-en-1-yl acetate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1S)-4-Hydroxycyclopent-2-en-1-yl acetate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The acetate group can also participate in esterification reactions, modifying the compound’s biological properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxycyclopent-2-en-1-one: Similar structure but lacks the acetate group.
Cyclopent-2-en-1-yl acetate: Similar structure but lacks the hydroxy group.
4-Acetoxycyclopent-2-en-1-one: Contains both hydroxy and acetate groups but in different positions.
Uniqueness
(1S)-4-Hydroxycyclopent-2-en-1-yl acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H10O3 |
|---|---|
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
[(1S)-4-hydroxycyclopent-2-en-1-yl] acetate |
InChI |
InChI=1S/C7H10O3/c1-5(8)10-7-3-2-6(9)4-7/h2-3,6-7,9H,4H2,1H3/t6?,7-/m1/s1 |
Clé InChI |
IJDYOKVVRXZCFD-COBSHVIPSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CC(C=C1)O |
SMILES canonique |
CC(=O)OC1CC(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B15220555.png)
![4-Bromo-7-chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15220562.png)
![tert-butyl N-[(3S,5S)-5-(hydroxymethyl)oxolan-3-yl]carbamate](/img/structure/B15220564.png)
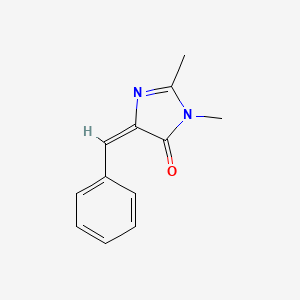
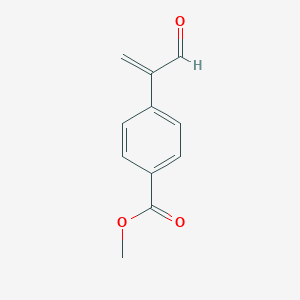
![3-Chloro-4-methyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B15220580.png)

![6-Bromopyrrolo[1,2-b]pyridazin-4-yl trifluoromethanesulfonate](/img/structure/B15220584.png)
